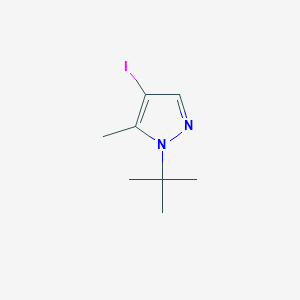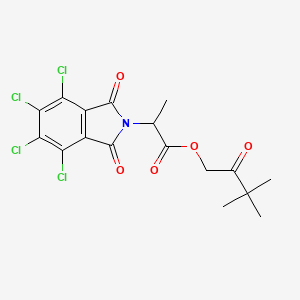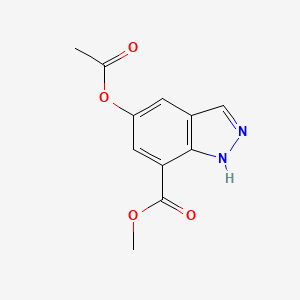![molecular formula C19H25N7O B12465839 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylpiperazine moiety and a pyrazolopyrimidine core, making it a subject of study for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The benzylpiperazine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol involves its interaction with specific molecular targets within cells. This compound is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways related to cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde: This compound shares the benzylpiperazine moiety but differs in the core structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a benzylpiperazine group, but with a different core and functional groups.
Uniqueness
2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol is unique due to its specific combination of a pyrazolopyrimidine core and a benzylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H25N7O |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C19H25N7O/c1-24-18-16(13-21-24)17(20-7-12-27)22-19(23-18)26-10-8-25(9-11-26)14-15-5-3-2-4-6-15/h2-6,13,27H,7-12,14H2,1H3,(H,20,22,23) |
InChI-Schlüssel |
KOHHYIIVJFKXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-2-[4-(pyridin-4-ylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465793.png)

![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)



![N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12465843.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)
